

# (Rac)-ACT-451840: A Novel Antimalarial Agent Effective Against Artemisinin-Resistant Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Rac)-ACT-451840

Cat. No.: B1192078

Get Quote

# An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence and spread of artemisinin-resistant Plasmodium falciparum threaten global malaria control and elimination efforts, creating an urgent need for novel antimalarial agents with different modes of action.[1][2][3][4] (Rac)-ACT-451840, a new chemical entity, has demonstrated potent activity against both sensitive and resistant strains of P. falciparum, positioning it as a promising candidate to address this challenge.[5][6][7] This technical guide provides a comprehensive overview of the preclinical and early clinical data on (Rac)-ACT-451840, with a focus on its efficacy against artemisinin-resistant malaria.

## **Quantitative Efficacy and Pharmacokinetic Data**

(Rac)-ACT-451840 exhibits potent antimalarial activity across various in vitro and in vivo models. The following tables summarize the key quantitative data.



| Parameter                     | P. falciparum Strain  | Value        | Reference    |
|-------------------------------|-----------------------|--------------|--------------|
| IC50                          | NF54 (drug-sensitive) | 0.4 ± 0.0 nM | [1][2][3][4] |
| 7G8 (multidrug-<br>resistant) | 0.3 nM                | [8]          |              |
| Dd2 (multidrug-<br>resistant) | 0.7 nM                | [8]          |              |
| IC90                          | NF54 (drug-sensitive) | 0.6 ± 0.0 nM | [3]          |
| IC99                          | NF54 (drug-sensitive) | 1.2 ± 0.0 nM | [3]          |

| Parameter | Plasmodium<br>Species | Model        | Value                                   | Reference |
|-----------|-----------------------|--------------|-----------------------------------------|-----------|
| ED90      | P. falciparum         | Murine model | 3.7 mg/kg (95%<br>CI: 3.3-4.9<br>mg/kg) | [1][2][3] |
| ED90      | P. berghei            | Murine model | 13 mg/kg (95%<br>CI: 11-16 mg/kg)       | [1][2][3] |



| Parameter                         | Condition | Value                          | Reference |
|-----------------------------------|-----------|--------------------------------|-----------|
| Cmax (500 mg, single dose)        | Fasted    | 11.9 ng/mL                     | [5][7]    |
| AUC0–∞ (500 mg, single dose)      | Fasted    | 100.6 ng·h/mL                  | [5][7]    |
| Cmax (500 mg, single dose)        | Fed       | 150.5 ng/mL                    | [7]       |
| AUC0–∞ (500 mg, single dose)      | Fed       | 1,408.1 ng·h/mL                | [7]       |
| Half-life (t1/2)                  | -         | ~34 hours                      | [5]       |
| Parasite Reduction<br>Ratio (PRR) | -         | >4 log per parasite cycle      | [3][9]    |
| Parasite Clearance<br>Half-life   | -         | 7.7 hours (95% CI:<br>7.3-8.3) | [10]      |

| Stage                    | Parameter | Value                | Reference    |
|--------------------------|-----------|----------------------|--------------|
| Male Gamete<br>Formation | IC50      | 5.89 ± 1.80 nM       | [1][2][3][9] |
| Oocyst Development       | IC50      | 30 nM (range: 23-39) | [1][2][3][9] |

## **Activity Against Artemisinin-Resistant Strains**

A critical feature of ACT-451840 is its efficacy against artemisinin-resistant parasites. Mutations in the Kelch13 (K13) propeller domain are the primary molecular marker for artemisinin resistance.[11] Studies have shown that ACT-451840 is fully active against artemisinin-resistant strains, with the K13 propeller mutation C580Y conferring no cross-resistance in ring-stage survival assays (RSA).[2] This indicates a mechanism of action distinct from that of artemisinins.

## **Mechanism of Action and Signaling Pathways**



While the precise molecular target of ACT-451840 is still under investigation, it is known to have a novel mode of action.[2][9][12] One proposed mechanism involves the blocking of the MDR1 pump on the parasitophorous digestive vacuole membrane.[8] Unlike artemisinins, which require activation by intraparasitic heme-iron to generate free radicals, ACT-451840's activity is independent of this pathway.[13]

Below is a conceptual diagram illustrating the proposed mechanism of action in relation to artemisinin resistance.



Click to download full resolution via product page

Caption: Proposed mechanism of ACT-451840 versus Artemisinin action.

## **Multi-stage Activity and Transmission Blocking**

ACT-451840 demonstrates activity against multiple life cycle stages of P. falciparum. It is effective against all asexual blood stages (rings, trophozoites, and schizonts), similar to



artemisinins.[7][14] Furthermore, it possesses gametocytocidal properties, potently preventing male gamete formation and blocking oocyst development in the mosquito vector.[1][2][3][9] This dual activity against both asexual and sexual stages suggests that ACT-451840 could not only treat malaria but also reduce its transmission.[1][2][3][4]

The following diagram illustrates the lifecycle of P. falciparum and the stages targeted by ACT-451840.



Click to download full resolution via product page

Caption:P. falciparum lifecycle stages targeted by ACT-451840.

# Experimental Protocols In Vitro Susceptibility Assays

The in vitro activity of ACT-451840 against P. falciparum is typically assessed using a [3H] hypoxanthine incorporation assay.[3]

• Parasite Culture:P. falciparum strains (e.g., NF54, Dd2, 7G8) are maintained in continuous culture in human erythrocytes at 3-5% hematocrit in RPMI 1640 medium supplemented with human serum or Albumax, under a low oxygen environment (5% CO2, 5% O2, 90% N2).[15]







- Drug Dilution: ACT-451840 is serially diluted and added to 96-well plates.
- Assay: Synchronized ring-stage parasites are added to the drug-containing plates at a specific parasitemia and hematocrit.
- Incubation: Plates are incubated for 72 hours under standard culture conditions.
- Measurement: [3H] hypoxanthine is added for the final 24 hours of incubation. Parasite growth is determined by measuring the incorporation of [3H] hypoxanthine using a scintillation counter.
- Analysis: IC50, IC90, and IC99 values are calculated by fitting the dose-response data to a sigmoidal curve.

The workflow for this assay is depicted below.





Click to download full resolution via product page

Caption: Workflow for the [3H] hypoxanthine incorporation assay.



### In Vivo Efficacy in Murine Models

The in vivo efficacy of ACT-451840 is evaluated in murine models that permit infection with human and rodent malaria parasites.[1][2]

- Animal Model: Severe combined immunodeficient (SCID) mice engrafted with human erythrocytes are used for P. falciparum studies, while other mouse strains are used for P. berghei infections.
- Infection: Mice are infected with parasites, and parasitemia is allowed to establish.
- Treatment: ACT-451840 is administered orally once daily for a specified duration (e.g., 4 days), starting on a designated day post-infection.[16]
- Monitoring: Parasitemia in peripheral blood is monitored daily by methods such as flow cytometry or Giemsa-stained blood smears.[3][16]
- Endpoint: The primary endpoint is the reduction in parasitemia. The 90% effective dose (ED90) is calculated. Animal survival can also be used as a robust endpoint.[3]

#### Conclusion

(Rac)-ACT-451840 is a potent, fast-acting antimalarial with a novel mechanism of action that is effective against artemisinin-resistant P. falciparum. Its dual activity against both the asexual blood stages responsible for clinical disease and the sexual stages responsible for transmission makes it a highly promising candidate for future malaria combination therapies.[1] [2][3][4] The data presented in this guide underscore its potential to become a valuable tool in the global effort to combat and ultimately eradicate malaria. Further clinical development is warranted to fully characterize its safety and efficacy profile in human populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

### Foundational & Exploratory





- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | Medicines for Malaria Venture [mmv.org]
- 5. First-in-humans study of the safety, tolerability, and pharmacokinetics of ACT-451840, a new chemical entity with antimalarial activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacokinetic/pharmacodynamic modelling of the antimalarial effect of Actelion-451840 in an induced blood stage malaria study in healthy subjects PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Pharmacokinetic/pharmacodynamic modelling of the antimalarial effect of Actelion-451840 in an induced blood stage malaria study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. malariaworld.org [malariaworld.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Artemisinin antimalarials: mechanisms of action and resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. First-in-Humans Study of the Safety, Tolerability, and Pharmacokinetics of ACT-451840, a New Chemical Entity with Antimalarial Activity PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmv.org [mmv.org]
- 16. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | PLOS Medicine [journals.plos.org]
- To cite this document: BenchChem. [(Rac)-ACT-451840: A Novel Antimalarial Agent Effective Against Artemisinin-Resistant Plasmodium falciparum]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192078#rac-act-451840-effect-on-artemisinin-resistant-malaria]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com